4-isocyanopyridine basic properties and structure
4-isocyanopyridine basic properties and structure
An In-Depth Technical Guide to 4-Cyanopyridine: Properties, Structure, and Applications
A Note on Nomenclature: This guide focuses on 4-Cyanopyridine (also known as isonicotinonitrile or pyridine-4-carbonitrile). While the initial topic requested was "4-isocyanopyridine," publicly available scientific literature on this specific isomer is limited. In contrast, 4-Cyanopyridine is a widely studied and industrially significant compound. Given the potential for nomenclature ambiguity between the cyano (-C≡N), isocyano (-N⁺≡C⁻), and isocyanate (-N=C=O) functional groups, this guide provides a comprehensive overview of the more common and extensively documented 4-Cyanopyridine to best serve the needs of researchers and drug development professionals.
Introduction
4-Cyanopyridine is a versatile heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Characterized by a pyridine ring substituted with a cyano group at the para-position (position 4), its unique electronic structure and the reactivity of both the pyridine nitrogen and the nitrile function make it a valuable intermediate for synthetic chemists.[1][3] The primary industrial route for its production is the high-yield ammoxidation of 4-methylpyridine (also known as γ-picoline).[1][4] This guide provides a detailed exploration of its fundamental properties, molecular structure, synthesis, reactivity, and key applications.
Physicochemical and Spectroscopic Properties
4-Cyanopyridine is a white to off-white or light brown crystalline solid at room temperature, often with a pungent odor.[1][5][6] It is soluble in water and polar organic solvents like ethanol, ether, and benzene.[2][7] Its polarity and solubility are key factors in its utility as a reagent in various reaction conditions.[2]
Table 1: Core Physicochemical Properties of 4-Cyanopyridine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂ | [5][8] |
| Molecular Weight | 104.11 g/mol | [5][8] |
| CAS Number | 100-48-1 | [5][9] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Melting Point | 77-81 °C | [1][9] |
| Boiling Point | 196 °C | [1][9] |
| Flash Point | 88 °C | [1][9] |
| Water Solubility | 3.2 g/100 mL (16.4 °C); 40 g/L | [1][9] |
| Density | 1.12 g/cm³ | [1] |
Spectroscopic analysis is crucial for the identification and characterization of 4-cyanopyridine. Theoretical and experimental studies have provided detailed insights into its spectral properties. Density Functional Theory (DFT) calculations are often employed to simulate its infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra, which show good correlation with experimental data.
Molecular Structure
The molecular structure of 4-cyanopyridine consists of a planar pyridine ring with a linear cyano group attached at the C4 position. This structure allows it to act as either a monodentate ligand, coordinating through the pyridine nitrogen, or as a bidentate ligand, bridging two metal centers via both the pyridine and nitrile nitrogen atoms.[10][11] This dual coordinating ability makes it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs).[10][11]
Caption: Molecular structure of 4-Cyanopyridine.
Synthesis and Reactivity
Industrial Synthesis: Ammoxidation of 4-Methylpyridine
The predominant industrial method for synthesizing 4-cyanopyridine is the vapor-phase ammoxidation of 4-methylpyridine (4-picoline).[4] This process involves reacting 4-methylpyridine with ammonia and air at high temperatures over a catalyst.[4][12]
Experimental Protocol: Vapor-Phase Ammoxidation
-
Vaporization: 4-Methylpyridine and ammonia are vaporized and preheated to a temperature between 180-330°C.[4]
-
Mixing: The preheated vapors are transferred to a mixing tank and uniformly mixed with air. The typical molar ratio of reactants is 4-picoline:NH₃:air = 1:2-7:10-15.[12]
-
Catalytic Reaction: The gas mixture is fed into a fixed-bed reactor containing a suitable catalyst. The reaction temperature is maintained between 330-450°C.[4][12] Various catalysts have been patented for this process, often based on vanadium and molybdenum oxides.[7]
-
Product Isolation: The resulting gas stream is cooled and condensed to obtain crude 4-cyanopyridine.[4]
-
Purification: The crude product is purified by distillation to yield the final product with a purity often exceeding 99%.[1][4] This method is highly efficient, with conversion rates of 4-methylpyridine reported to be above 99% and yields of 4-cyanopyridine greater than 98%.[12]
Caption: Industrial synthesis workflow for 4-Cyanopyridine.
Chemical Reactivity
The chemistry of 4-cyanopyridine is dominated by the reactivity of its two functional groups:
-
Nitrile Group (-C≡N): The cyano group can undergo a variety of transformations. It can be readily hydrolyzed to form isonicotinamide and subsequently isonicotinic acid, or reduced to an amine (-CH₂NH₂).[1][13] It also participates in cycloaddition reactions and can be used to form tetrazoles.[2]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is nucleophilic and can coordinate to metal ions, making 4-cyanopyridine an excellent ligand in coordination chemistry.[11] The ring can also undergo reactions such as N-oxidation to form 4-cyanopyridine N-oxide.[14] Recently, visible-light-mediated photocatalysis has utilized 4-cyanopyridine in 1,2-difunctionalization reactions of alkenes, where it accepts an electron to form a persistent pyridyl radical anion.[15]
Applications in Research and Drug Development
4-Cyanopyridine's versatile reactivity makes it a cornerstone intermediate in several high-value applications.
Pharmaceutical Synthesis
A primary application of 4-cyanopyridine is as a key intermediate in the synthesis of pharmaceuticals.[1][3][6]
-
Isoniazid: It is a precursor to Isoniazid (also known as Remifon), a first-line medication for the treatment of tuberculosis.[6][7][13] The synthesis involves the hydrolysis of the nitrile to an amide, followed by reaction with hydrazine hydrate.[13]
-
Topiroxostat: It is used in the synthesis of Topiroxostat, a drug for treating hyperuricemia and gout.[7]
-
Pinacidil: It serves as a starting material for the antihypertensive agent Pinacidil.[2]
-
Cancer Research: Novel cyanopyridine-based derivatives have been synthesized and investigated as potential anticancer agents, showing inhibitory activity against targets like Pim-1 kinase and human topoisomerase-IIβ.[16][17]
Agrochemicals and Specialty Chemicals
4-Cyanopyridine is a building block for various pesticides and herbicides that incorporate the pyridine ring structure.[1][3] Furthermore, it is a precursor for the synthesis of 4-Dimethylaminopyridine (DMAP), a highly efficient nucleophilic catalyst used extensively in organic synthesis, particularly for acylation reactions.[1][7]
Coordination Chemistry and Materials Science
As a ligand, 4-cyanopyridine is of great interest to materials scientists. Its ability to act as a linear, bidentate bridge between metal centers has been exploited in the design of new metal-organic frameworks (MOFs) and coordination polymers.[10][11] It has also been used as a spectroscopic probe for studying enzymes like cytochrome P450.[18]
Safety and Handling
4-Cyanopyridine is classified as harmful and requires careful handling in a laboratory or industrial setting.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [5][19][20] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [5][19][20] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [19][20] |
| Skin Irritation | H315: Causes skin irritation | [19] |
| Eye Irritation | H319: Causes serious eye irritation | [5][19] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[20][21]
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][19]
Conclusion
4-Cyanopyridine is a compound of significant academic and industrial importance. Its straightforward, high-yield synthesis and the versatile reactivity of its cyano and pyridine functionalities have established it as an indispensable intermediate in the production of life-saving drugs, advanced agricultural products, and novel materials. Continued research into its reaction mechanisms, particularly in photocatalysis and coordination chemistry, promises to unlock new applications for this pivotal chemical building block.
References
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Näther, C., & Jess, I. (2004). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. CrystEngComm, 6, 244-250. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. Retrieved from [Link]
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Daff, S., Chapman, S. K., & Munro, A. W. (2004). 4-cyanopyridine, a versatile spectroscopic probe for cytochrome P450 BM3. Journal of Inorganic Biochemistry, 98(11), 1834-1840. Retrieved from [Link]
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Ghorbani-Choghamarani, A., & Taherpour, S. (2022). Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. RSC Advances, 12(9), 5275-5291. Retrieved from [Link]
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Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. Retrieved from [Link]
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PubChem. (n.d.). 4-Pyridinecarbonitrile, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]
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Guergueb, M., Nasri, S., Brahmi, J., et al. (2020). Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye. RSC Advances, 10(12), 7111-7124. Retrieved from [Link]
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El-Gohary, N. M., Shaaban, M. R., & El-Sayed, M. A. A. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 28(11), 4337. Retrieved from [Link]
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Becerril-Jiménez, F., et al. (2018). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 23(11), 2969. Retrieved from [Link]
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